molecular formula C7H15NOS B8445200 4-(Methylthiomethoxy)piperidine

4-(Methylthiomethoxy)piperidine

Cat. No. B8445200
M. Wt: 161.27 g/mol
InChI Key: CCVCODGZORBOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096625B2

Procedure details

To a solution of alcohol E (1.0 g, 3.1 mmol) and methyl sulfide (1.8 mL, 24.8 mmol) in acetonitrile (31 mL) at 0° C. was added benzoyl peroxide (3.0 g, 12.4 mmol) in four equal portions over 10 min, and the mixture was stirred at 0° C. for 1 h and then at room temperature for 1 h until no E was observed by TLC. The mixture was diluted with ethyl acetate (100 mL), washed with 10% Na2CO3 (100 mL) and then brine (100 mL) and dried over sodium sulfate. The solvent was removed in vacuo to give crude product which was used for the next step without purification. The resulting residue was dissolved in acetonitrile (10 mL) and followed by addition of diethyl amine (6.2 mL, 60 mmol). The mixture was stirred at room temperature for overnight until no starting material was observed by TLC and concentrated in vacuo. The residue was flash chromatographed on silica gel with 5% MeOH/DCM to provide intermediate H (270 mg, yield 54% over two steps). MS (ESI) m/z 162.83 (M+H)+.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH3:3].[C:4](OOC(=O)C1C=CC=CC=1)(=[O:11])C1C=CC=CC=1.[CH2:22]([NH:24][CH2:25][CH3:26])[CH3:23]>C(#N)C.C(OCC)(=O)C>[CH3:1][S:2][CH2:3][O:11][CH:4]1[CH2:26][CH2:25][NH:24][CH2:22][CH2:23]1

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.8 mL
Type
reactant
Smiles
CSC
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
31 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h until no E was observed by TLC
Duration
1 h
WASH
Type
WASH
Details
washed with 10% Na2CO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL) and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was used for the next step without purification
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in acetonitrile (10 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for overnight until no starting material
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with 5% MeOH/DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSCOC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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